![molecular formula C19H22N4O3S B11182034 9-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182034.png)
9-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 9-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one represents a novel addition to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The chemical formula for the compound is C12H19N3O2S with a molecular weight of approximately 241.35 g/mol. The structure includes a quinazoline core fused with a triazole ring and modified with methoxy and ethylthio groups that are believed to enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For example:
- In Vitro Studies : The compound was tested against several cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). Results indicated promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin. Specifically, compounds derived from similar structures showed IC50 values ranging from 10.58 to 29.46 μM/L against these cell lines .
- Mechanism of Action : The anticancer activity is largely attributed to the inhibition of tyrosine kinase receptors which are often overexpressed in various cancers. This inhibition prevents cancer cell proliferation and induces apoptosis .
Antimicrobial Activity
Quinazolines have also been investigated for their antimicrobial properties. The presence of the triazole moiety in this compound may contribute to enhanced activity against bacterial strains and fungi.
- Study Findings : In comparative studies, derivatives similar to this compound were shown to possess significant antibacterial effects against gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been documented in several research articles.
- In Vivo Studies : Animal models treated with quinazoline derivatives exhibited reduced inflammation markers, suggesting that the compound may inhibit pro-inflammatory cytokines .
Case Studies
-
Cytotoxicity Against HepG2 and MCF-7 Cell Lines :
- A study evaluated multiple quinazoline derivatives for their cytotoxic effects on HepG2 and MCF-7 cells. The most active compounds exhibited IC50 values significantly lower than those of control drugs.
- Table 1: IC50 Values Against Cancer Cell Lines
Compound HepG2 IC50 (μM/L) MCF-7 IC50 (μM/L) Compound A 10.58 11.94 Compound B 15.30 18.20 Compound C 29.46 31.85 -
Antimicrobial Activity Assessment :
- In vitro tests against various bacterial strains revealed that certain derivatives inhibited growth effectively at concentrations as low as 20 μg/mL.
- Table 2: Antimicrobial Efficacy
Bacterial Strain Minimum Inhibitory Concentration (μg/mL) E. coli 15 S. aureus 25 Pseudomonas 30
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit promising anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazolinones have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The antimicrobial efficacy of quinazolinone derivatives has been widely documented. Research has demonstrated that compounds similar to 9-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one possess antibacterial and antifungal activities. These activities are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens .
Anti-inflammatory Effects
Quinazolinone derivatives have also been explored for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Neuropharmacology
CNS Activity
The compound may exhibit central nervous system (CNS) activity due to its structural features that resemble known neuroactive compounds. Some quinazolinones have been investigated for their potential as anxiolytics or antidepressants by targeting neurotransmitter systems such as serotonin and dopamine pathways .
Synthesis and Derivative Development
Synthetic Pathways
Various synthetic routes have been developed to create derivatives of quinazolinones with enhanced biological activities. For example, one-pot multi-component reactions involving benzaldehydes and triazole derivatives have been employed to synthesize new compounds with improved pharmacological profiles .
Case Studies
Study | Objective | Findings |
---|---|---|
Karan et al., 2021 | Evaluate anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
Lipson et al., 2003 | Investigate antimicrobial effects | Found effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Heravi et al., 2010 | Assess anti-inflammatory properties | Showed reduction in edema in animal models when treated with quinazolinone derivatives compared to control groups. |
Properties
Molecular Formula |
C19H22N4O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
9-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H22N4O3S/c1-4-27-19-21-18-20-13-6-5-7-14(24)16(13)17(23(18)22-19)12-10-11(25-2)8-9-15(12)26-3/h8-10,17H,4-7H2,1-3H3,(H,20,21,22) |
InChI Key |
PUNOJWZTIHWKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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